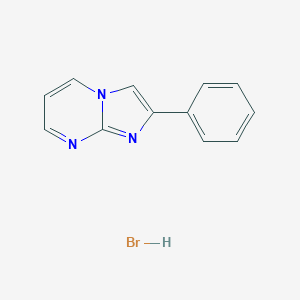

Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide

Übersicht

Beschreibung

Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural properties. The compound is characterized by a fused bicyclic structure that includes both imidazole and pyrimidine rings, with a phenyl group attached to the second position and a hydrobromide salt form.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrimidine with an appropriate aldehyde and a source of bromine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazo[1,2-a]pyrimidine core. The final product is obtained by the addition of hydrobromic acid to form the monohydrobromide salt .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Imidazo(1,2-a)pyrimidines can be synthesized through various methods, including multicomponent reactions and cyclization techniques. These synthetic strategies allow for the functionalization of the compound at different positions, enhancing its reactivity and biological potential. For instance, the synthesis of imidazo[1,2-a]pyrimidines often involves the condensation of 2-aminopyrimidines with suitable electrophiles under controlled conditions to yield derivatives with specific substituents that influence their pharmacological properties .

Anticancer Activity

Recent studies have indicated that imidazo(1,2-a)pyrimidine derivatives exhibit promising anticancer properties. For example, compounds derived from this scaffold have been shown to generate singlet oxygen upon irradiation, making them suitable candidates for photodynamic therapy against cancer cells. These compounds demonstrate low cytotoxicity in the absence of light but effectively kill cancer cells upon exposure to light due to their ability to produce reactive oxygen species .

Neuroprotective Effects

Research has demonstrated that certain derivatives of imidazo(1,2-a)pyrimidine can act as selective ligands for peripheral benzodiazepine receptors (PBRs), which are implicated in neuroactive steroid synthesis. These compounds have shown anxiolytic and anticonvulsant effects in preclinical models, suggesting their potential use in treating neurodegenerative disorders .

Antimicrobial Properties

The antimicrobial activity of imidazo(1,2-a)pyrimidine derivatives has also been explored. Some studies report that these compounds exhibit significant activity against various bacterial strains, indicating their potential as new antimicrobial agents .

Case Studies

Secondary Applications

In addition to their primary biological activities, imidazo(1,2-a)pyrimidines have been investigated for secondary applications such as corrosion inhibition and as fluorescent probes for imaging in biological systems. Their unique chemical structure allows them to interact with metal ions and other substrates effectively, providing utility in material science and bioimaging applications .

Wirkmechanismus

The mechanism of action of imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imidazo[1,2-a]pyridine: Another member of the imidazo[1,2-a] class with similar structural features but different biological activities.

Imidazo[1,2-b]pyridazine: A related compound with a different ring fusion pattern, leading to distinct chemical and biological properties.

Benzo[4,5]imidazo[1,2-a]pyrimidine: A derivative with additional benzene rings, offering unique electronic and steric characteristics.

Uniqueness

Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide stands out due to its specific substitution pattern and salt form, which confer unique solubility, stability, and reactivity properties. These features make it a valuable compound for various research and industrial applications.

Biologische Aktivität

Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide is a heterocyclic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Characteristics

- Molecular Formula : C13H11BrN4

- Molecular Weight : 276.14 g/mol

- Structure : The compound features a fused imidazo and pyrimidine ring system, which is crucial for its biological interactions.

Solubility and Stability

The presence of the bromine atom in the monohydrobromide form enhances the compound's solubility in various solvents, making it suitable for biological assays and medicinal chemistry applications.

Biological Activity

Imidazo(1,2-a)pyrimidine derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, by inhibiting enzymes involved in cell wall synthesis.

- Antiviral Properties : Recent studies indicated potential as an antiviral agent against SARS-CoV-2, with promising binding affinities to viral proteins .

- Anticancer Effects : In vitro studies demonstrated significant cytotoxicity against cancer cell lines such as MCF-7, suggesting potential as an anticancer drug .

The mechanisms underlying the biological activity of imidazo(1,2-a)pyrimidine involve:

- Enzyme Inhibition : The compound interacts with specific enzymes critical for bacterial survival and viral replication.

- Receptor Modulation : It modulates the activity of various receptors, including peripheral benzodiazepine receptors (PBRs), enhancing GABAergic signaling in neuronal systems .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 5.0 | |

| Antiviral | SARS-CoV-2 | 7.3 | |

| Anticancer | MCF-7 | 8.5 | |

| GABA Receptor Modulation | Xenopus oocytes | N/A |

Case Study: Anticancer Activity

A study conducted by Farag et al. (2022) investigated the anticancer properties of various imidazo(1,2-a)pyrimidine derivatives. Among these compounds, several exhibited IC50 values below 10 µM against MCF-7 cells, highlighting their potential as effective chemotherapeutic agents. Furthermore, these compounds demonstrated low cytotoxicity towards normal human lung fibroblasts, indicating a favorable therapeutic index .

Case Study: Antiviral Potential Against SARS-CoV-2

In a computational study focusing on imidazo[1,2-a]pyrimidine derivatives, researchers found that certain compounds displayed strong binding affinities to the spike protein of SARS-CoV-2. These findings suggest that these derivatives may serve as effective entrance inhibitors to prevent viral infection in human cells .

Eigenschaften

IUPAC Name |

2-phenylimidazo[1,2-a]pyrimidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3.BrH/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11;/h1-9H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXHPLVWTLWNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CC=NC3=N2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166298 | |

| Record name | Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15764-36-0 | |

| Record name | Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015764360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.